molecular formula C15H11BrO2 B14226846 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 539857-04-0

3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B14226846
CAS No.: 539857-04-0
M. Wt: 303.15 g/mol
InChI Key: UKVXNYBDWNLOLW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • 3-(3-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • 3-(3-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

3-(3-Bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the hydroxyl group on the other phenyl ring provides opportunities for hydrogen bonding, further influencing the compound’s properties and applications.

Properties

CAS No.

539857-04-0

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11BrO2/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10,17H

InChI Key

UKVXNYBDWNLOLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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